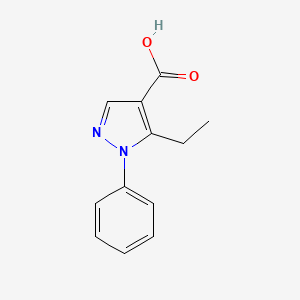

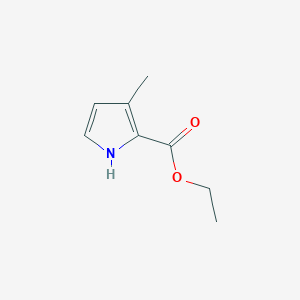

5-乙基-1-苯基-1H-吡唑-4-羧酸

描述

The compound of interest, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine derivatives with various carbonyl groups. For instance, the synthesis of ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, yielding good to excellent yields . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods demonstrate the versatility of pyrazole synthesis, allowing for the introduction of various substituents into the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing that it crystallizes in the monoclinic system with space group P21/n . The structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features that contribute to the stability of such compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which can further cyclize to form condensed pyrazoles . Additionally, the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was achieved via an abnormal Beckmann rearrangement, demonstrating the reactivity of the pyrazole ring towards nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the introduction of methyl and phenyl groups can affect the compound's solubility, melting point, and stability. The compound ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using spectroscopic methods and evaluated for its antioxidant properties, indicating its potential for biological applications . Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic structure and properties of these compounds, providing insights into their reactivity and interactions with other molecules .

科学研究应用

结构和光谱研究

对吡唑衍生物(如 5-甲基-1-苯基-1H-吡唑-4-羧酸)的研究提供了对其结构和光谱性质的见解。这些研究涉及实验和理论方法,包括核磁共振、傅里叶变换红外光谱和 X 射线衍射,有助于更好地理解此类化合物的分子几何和电子性质 (Viveka 等,2016)。

合成和表征

各种吡唑衍生物(如 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯)的合成和表征对于理解这些化合物的化学性质至关重要。这些研究涉及检查它们的合成路线,通过光谱方法表征它们的结构,并探索它们的物理和化学行为 (Viveka 等,2016)。

材料科学中的新应用

研究探索了 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯在光学应用中的潜在用途。这些研究重点关注它们的非线性性质和在光限制应用中的潜在用途,突出了它们在材料科学和光子学中的相关性 (Chandrakantha 等,2013)。

微波辅助反应

在合成吡唑衍生物(如 5-羟基-1-苯基-1H-吡唑-4-羧酸乙酯)中应用微波辅助方法证明了高效和新颖合成路线的潜力。这些方法可以在反应速度和产率方面提供优势,扩大了合成复杂有机化合物的可能性 (Milosevic 等,2015)。

先进合成技术

对先进合成技术(如 2,4-二氧辛酸乙酯与苯肼盐酸盐反应)的研究导致了 1-苯基-1H-吡唑衍生物的形成。这些研究提供了对区域选择性和产率的见解,这是有效生产吡唑化合物的关键因素 (Ashton & Doss,1993)。

安全和危害

According to the safety data sheet from Fisher Scientific, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

属性

IUPAC Name |

5-ethyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLMYSWXEOLIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429063 | |

| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

116344-16-2 | |

| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)